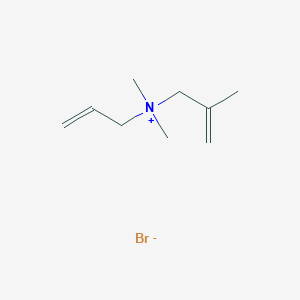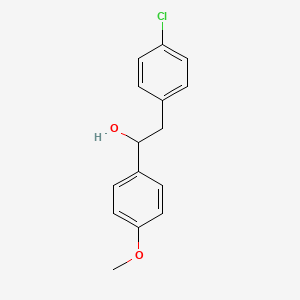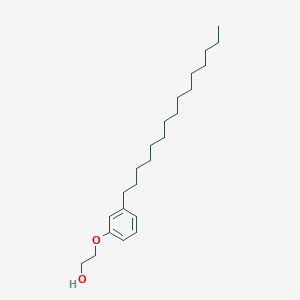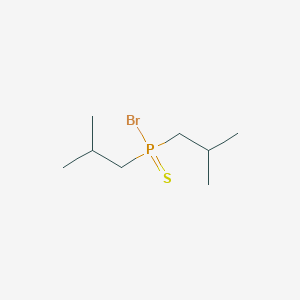
1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine is a chemical compound with the molecular formula C11H16N2. This compound belongs to the class of hydrazones, which are characterized by the presence of the azomethine group (-NHN=). Hydrazones are known for their versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One common method is the reaction of 1-phenylpropan-2-one with 1,1-dimethylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce different hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone group can participate in redox reactions, affecting cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: A related compound with similar structural features but different functional groups.
N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide: Another hydrazone derivative with distinct chemical properties.
Uniqueness
1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in research and industrial applications .
Propiedades
Número CAS |
4836-61-7 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
N-methyl-N-(1-phenylpropan-2-ylideneamino)methanamine |
InChI |
InChI=1S/C11H16N2/c1-10(12-13(2)3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clave InChI |
JCMHNJFHMZDLML-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN(C)C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



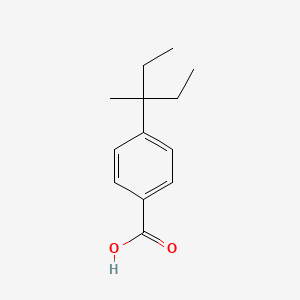
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
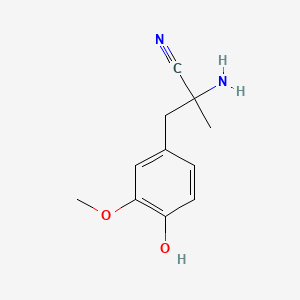
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)

![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
